molecular formula C25H25N3O2S2 B6554929 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide CAS No. 1040635-89-9

2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide

Cat. No.: B6554929
CAS No.: 1040635-89-9
M. Wt: 463.6 g/mol
InChI Key: SOCGWZHXTWPTSM-UHFFFAOYSA-N
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Description

The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfur-linked acetamide side chain and substituted aromatic groups. Its core structure includes a bicyclic thienopyrimidinone system, with a 3-ethyl and 7-phenyl substitution on the pyrimidine ring. The acetamide moiety is functionalized with a 3-phenylpropyl group, which likely enhances lipophilicity and influences pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-2-28-24(30)23-22(20(16-31-23)19-13-7-4-8-14-19)27-25(28)32-17-21(29)26-15-9-12-18-10-5-3-6-11-18/h3-8,10-11,13-14,16H,2,9,12,15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCGWZHXTWPTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a thienopyrimidine derivative that has attracted attention due to its potential biological activities. Its complex structure includes a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C24H23N3O3S2C_{24}H_{23}N_{3}O_{3}S_{2} with a molecular weight of approximately 465.6 g/mol. The structural features include:

  • A thieno[3,2-d]pyrimidine backbone.
  • An acetamide group.
  • Substituents such as ethyl and phenyl groups.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors using sulfur-containing compounds.
  • Introduction of Substituents : Utilizing alkyl and aryl halides to introduce ethyl and phenyl groups through substitution reactions .

Biological Activity Overview

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to this one have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Inhibitory effects on cyclooxygenase (COX) enzymes suggest potential anti-inflammatory applications.

The biological activity is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenases (LOX).
  • Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, promoting apoptosis.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that similar thienopyrimidine compounds can inhibit the growth of breast cancer MCF-7 cells. The IC50 values for these compounds ranged from 10.4 μM to 24.3 μM against various cancer cell lines .
  • Anti-inflammatory Studies : Compounds derived from thienopyrimidine structures have been evaluated for their inhibitory effects on COX enzymes. For example, derivatives showed moderate inhibition with IC50 values between 13.2 μM and 19.2 μM against COX-2 .

Data Table

Activity TypeCompoundIC50 (μM)Reference
Anticancer (MCF-7)Thienopyrimidine10.4 - 24.3
COX InhibitionThienopyrimidine13.2 - 19.2
BChE InhibitionThienopyrimidine7.7 - 30.1

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its thieno[3,2-d]pyrimidine core can be modified to create more complex structures, making it valuable for developing new chemical entities with tailored properties.

Property Details
Synthesis Methods Multi-step organic reactions involving thieno[3,2-d]pyrimidine derivatives
Common Reagents Ethyl acetoacetate, phenyl isothiocyanate
Solvents Used Ethanol, acetonitrile

Biological Research

The compound is under investigation for its potential biological activities:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially leading to applications in drug development.
  • Receptor Modulation: The ability to modulate receptor activity suggests potential in treating various diseases, including cancer and inflammatory conditions.

Medical Applications

Research into the therapeutic properties of this compound highlights its potential:

  • Anti-inflammatory Activity: Studies indicate that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Anticancer Properties: Preliminary findings suggest that it may inhibit the proliferation of cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound’s 3-ethyl and 7-phenyl groups on the pyrimidine ring distinguish it from analogs with chlorine (e.g., ) or trifluoromethyl (e.g., ) substituents. The 3-phenylpropyl acetamide side chain in the target compound contrasts with pyrazole (), trifluoromethylphenyl (), or indole-oxadiazole () moieties. This substituent likely increases lipophilicity compared to polar groups like pyrazole.

Biological Implications: Compounds with sulfanyl-acetamide linkages (e.g., ) are frequently associated with enzyme inhibition. For instance, compound 8t () showed inhibitory activity against α-glucosidase (IC₅₀ = 2.1 µM) and BChE (IC₅₀ = 0.3 µM), suggesting that the target compound may share similar mechanistic pathways. The trifluoromethyl group in is known to enhance metabolic stability and binding affinity in drug design, whereas the phenylpropyl group in the target compound could improve membrane permeability.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3-phenylpropyl group in the target compound likely increases logP compared to analogs with smaller or polar substituents (e.g., pyrazole in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Synthetic Feasibility: The synthesis of N-(3-phenylpropyl)acetamide derivatives is precedented (e.g., ), though the thienopyrimidinone core may require specialized coupling conditions (e.g., SHELX-refined crystallography, as in ).

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